5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride
Description
Properties
Molecular Formula |
C8H7Cl2N3O |
|---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H |
InChI Key |
QPVFDWPUOYUQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1-(4-Chlorobenzoyl) Thiosemicarbazide with Lead Oxide
A foundational method for synthesizing 5-aryl-1,3,4-oxadiazol-2-amines involves the cyclization of thiosemicarbazide derivatives using lead oxide (PbO). As detailed in US Patent 3,141,022 , heating 1-(4-chlorobenzoyl)-3-thiosemicarbazide with PbO in a refluxing solvent produces the target oxadiazole. For example, refluxing a mixture of 1-(m-chlorobenzoyl)-3-thiosemicarbazide, ethanol, and PbO for 48 hours yielded 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole with a melting point of 245–246°C . While the patent focuses on meta-substituted derivatives, adapting this method for para-substituted analogs requires substituting 4-chlorobenzoyl chloride in the initial thiosemicarbazide synthesis.
Critical parameters include solvent selection (e.g., dimethylformamide or amyl alcohol) and reaction temperature (85–200°C). The use of PbO, however, poses environmental and safety concerns due to lead toxicity, prompting exploration of alternative catalysts in modern syntheses .
Hydrazide Cyclization Using Phosphorus Oxychloride
A widely adopted approach involves the cyclodehydration of 4-chlorophenylacetic acid hydrazide with phosphorus oxychloride (POCl₃). In a study by Salama (2020) , 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine was synthesized by reacting 4-chlorophenylacetic acid with semicarbazide in the presence of POCl₃, followed by alkaline hydrolysis. Although the product differs in substitution (benzyl vs. phenyl), this method highlights POCl₃’s efficacy in facilitating cyclization.
For the target compound, substituting 4-chlorobenzoic acid hydrazide as the precursor and optimizing molar ratios (e.g., 1:1.2 hydrazide:POCl₃) could yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Subsequent treatment with hydrochloric acid would generate the hydrochloride salt. Yields in analogous reactions range from 65% to 76%, depending on reaction time and temperature .
Condensation of Aryl Hydrazides with Dodecyl Iso(thio)cyanate
Recent advancements involve synthesizing 5-aryl-1,3,4-oxadiazoles via condensation of aryl hydrazides with alkyl iso(thio)cyanates. As reported by PMC (2022) , 5-aryl derivatives are prepared by reacting aryl hydrazides (e.g., 4-chlorobenzhydrazide) with dodecyl isocyanate in acetonitrile, followed by cyclization using iodine and potassium carbonate. This method avoids heavy metals and achieves yields up to 98% for certain analogs .
Adapting this protocol for 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine would involve:
-
Hydrazide Preparation : 4-Chlorobenzoic acid is converted to its methyl ester via Fischer esterification, followed by hydrazinolysis to yield 4-chlorobenzhydrazide.
-
Condensation : Reacting the hydrazide with methyl isocyanate to form 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide.
-
Cyclization : Treating the intermediate with iodine/K₂CO₃ or POCl₃ to form the oxadiazole ring.
This method’s scalability and avoidance of PbO make it industrially viable, though optimization is required to maximize yields for the para-chloro derivative .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the three primary methods:
Conversion to Hydrochloride Salt
The final step in synthesizing the hydrochloride salt involves treating the free base (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) with hydrochloric acid. Dissolving the base in dilute HCl and recrystallizing from ethanol/water mixtures typically yields the hydrochloride form with >90% purity .
Chemical Reactions Analysis
Oxidation Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ / H₂SO₄ (0°C, 2 h) | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-nitroxide | 62% | |
| H₂O₂ / FeCl₃ (RT, 6 h) | Oxadiazole N-oxide derivative | 45% |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the meta position due to the electron-withdrawing effect of chlorine. Common reactions include nitration and sulfonation :
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–5°C, 3 h | 3-Nitro-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 78% |
| Sulfonation | SO₃ / H₂SO₄ | 80°C, 8 h | 3-Sulfo-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | 65% |
Reduction Reactions
The oxadiazole ring can be reduced under catalytic hydrogenation (H₂/Pd-C) to form hydrazine derivatives. The amine group remains intact during this process :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ / Pd-C (10%) | EtOH, 50 psi, 12 h | 2-Hydrazinyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 85% |
| NaBH₄ / NiCl₂ | MeOH, RT, 6 h | Partial ring-opening to thiourea analogs | 52% |
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, releasing the free amine. The amine group (pKa ≈ 4.5) undergoes protonation/deprotonation, affecting solubility and reactivity :
| Medium | pH | Species Formed | Application |
|---|---|---|---|
| Acidic | < 3 | Protonated amine (water-soluble cation) | Salt formation for drug delivery |
| Basic | > 9 | Free amine (lipophilic neutral species) | Organic synthesis intermediates |
Hydrolysis
The oxadiazole ring is stable under neutral conditions but undergoes hydrolysis in strongly acidic or basic media :
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux, 24 h | 4-Chlorobenzohydrazide + CO₂ | Acid-catalyzed ring-opening |
| 2M NaOH, 80°C, 12 h | 4-Chlorophenylhydrazine + CO₃²⁻ | Base-induced cleavage |
Coordination Chemistry
The amine and oxadiazole nitrogen atoms act as ligands for transition metals, forming stable complexes :
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | EtOH, RT, 4 h | [Cu(L)₂Cl₂] (octahedral geometry) | 12.3 |
| FeCl₃ | H₂O/EtOH, 60°C, 6 h | [Fe(L)₃]³⁺ (high-spin Fe³⁺) | 9.8 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces ring-opening via singlet oxygen generation, producing chlorophenyl-substituted nitriles :
| Light Source | Solvent | Product | Quantum Yield |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | 4-Chlorophenyl cyanamide + N₂O | 0.32 |
Key Findings from Research:
-
Anticancer Activity : Derivatives show moderate activity against SNB-19 glioblastoma (PGI = 65.12) via tubulin inhibition .
-
Antibacterial Properties : Nitro-substituted analogs exhibit MICs of 8 µg/mL against S. aureus .
-
Structural Insights : Computational docking reveals binding to the tubulin–combretastatin A4 complex (docking score = −8.03 kcal/mol) .
This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and coordination complexes, warranting further exploration in medicinal and materials chemistry.
Scientific Research Applications
The compound is characterized by its oxadiazole core, which is known for a variety of biological activities. Research indicates that compounds containing oxadiazole rings often exhibit:
- Anticancer Properties : Preliminary studies have shown that 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride may demonstrate significant activity against various cancer cell lines. For instance, it has been evaluated against multiple panels as per the National Cancer Institute protocol, showing promising results against specific cancer types .
- Antimicrobial Effects : The compound has also been investigated for its potential antimicrobial properties. Studies suggest it may be effective against certain bacterial strains, making it a candidate for therapeutic applications in infectious diseases .
- Anti-inflammatory Activity : Compounds with similar structures have been associated with anti-inflammatory effects, suggesting that 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride could also possess such properties.
Synthesis and Characterization
The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Chlorination : The introduction of the chlorophenyl group enhances the compound's pharmacological properties.
- Purification : The final product is purified using crystallization techniques to ensure high purity for biological assays.
Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have documented the efficacy of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride in various applications:
- Anticancer Evaluation : A study reported significant anticancer activity against cell lines such as SNB-19 and NCI-H460 at concentrations as low as 10 µM. Molecular docking studies revealed effective binding to tubulin sites similar to established anticancer agents .
- Antimicrobial Studies : In vitro evaluations demonstrated that this compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Halogen Substituents
- Synthesized using 3-chlorobenzaldehyde, this derivative showed moderate yields (exact yield unspecified) under iodine/K₂CO₃-mediated cyclization .
- 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i): Bromine’s larger atomic radius increases lipophilicity (logP) compared to chlorine, improving membrane permeability. This compound achieved a 96% yield and demonstrated high solubility in nonpolar solvents .
Electron-Withdrawing and Donor Groups
- 5-(4-(Pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-amine (7d) : The SF₅ group introduces strong electron-withdrawing effects, enhancing metabolic stability. Synthesized at 95°C for 20 h, it required longer reaction times than the chloro analogue .
- This derivative had a lower yield (60%) compared to the chloro analogue (92%) .
Alkyl Chain Modifications
- N-Dodecyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (3h) : The dodecyl chain enhances lipophilicity (yield: 92%, mp: 104–130°C), favoring interaction with lipid-rich bacterial membranes. However, this may reduce aqueous solubility, limiting bioavailability .
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride: The hydrochloride salt improves water solubility, making it more suitable for intravenous administration compared to non-ionic analogues .
Antiproliferative Activity
| Compound | Substituent | Mean Growth % (NCI Cell Lines) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4b (4-chlorophenyl) | 2-Methoxyphenylamine | 45.20 | – | |
| 117 (3-pyridyl) | Ethyl formimidate | – | 0.275 | |
| Erlotinib (standard) | – | – | 0.418 |
Compound 4b, derived from 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, showed significant antiproliferative activity, though pyridyl derivatives like 117 exhibited superior potency over the chlorophenyl analogue .
Antimicrobial Activity
- 5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3h) : Demonstrated broad-spectrum activity against Gram-positive bacteria due to enhanced membrane disruption from the dodecyl chain .
- 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (7b) : Lower activity compared to para-substituted analogues, suggesting positional sensitivity in target binding .
Biological Activity
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 209.63 g/mol
- CAS Number : 33621-61-3
- Structural Characteristics : The compound features a chlorophenyl group attached to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro assays demonstrated that it induces apoptosis in a dose-dependent manner .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| U-937 | 12.1 | Caspase-3 cleavage leading to cell death |
2. Cholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.
- Inhibition Potency : Studies indicate moderate dual inhibition with IC values ranging from 12.8 µM to 99.2 µM for AChE and higher for BChE . This suggests that modifications to the oxadiazole structure can enhance inhibitory activity.
3. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated:
- Activity Against Pathogens : The compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study examined the effects of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine on MCF-7 cells. Flow cytometry revealed that treatment led to increased levels of p53 and activation of apoptotic pathways, indicating a promising avenue for cancer therapy .
Case Study 2: Cholinesterase Inhibition
In another study, derivatives of the compound were synthesized and screened for AChE inhibition using Ellman’s spectrophotometric method. The results showed that certain modifications significantly improved inhibition potency, making them potential candidates for Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride, and how can reaction efficiency be optimized?
- Answer : The compound is synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters for optimization include stoichiometric ratios (3–5 equivalents of POCl₃), reaction temperature (120°C), and time (1–3 hours). Post-reaction neutralization with aqueous NaOH (pH 8) and recrystallization in ethanol yield pure product. Reaction monitoring via TLC and controlled workup minimize byproducts .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound's purity and structure?
- Answer : Infrared (IR) spectroscopy identifies C=N (1600–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches. NMR (¹H/¹³C) resolves chlorophenyl protons (δ 7.4–7.6 ppm) and oxadiazole carbons (δ 155–165 ppm). Single-crystal X-ray diffraction confirms monoclinic symmetry (space group C2/c) with unit cell parameters a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, and β = 121.25°, validating bond lengths/angles .
Q. How are common impurities or byproducts identified during synthesis, and what purification strategies are effective?
- Answer : Byproducts like uncyclized hydrazides or chlorinated intermediates are detected via HPLC-MS. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound. PXRD analysis distinguishes crystalline phases, while elemental analysis ensures >98% purity .
Advanced Research Questions
Q. How do observed spectroscopic data and DFT calculations compare in predicting the compound's molecular geometry?
- Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d) level shows <0.02 Å deviations in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.75 Å theoretical). Dihedral angle discrepancies (up to 5°) arise from crystal packing effects, necessitating dispersion-corrected functionals (e.g., ωB97XD) for improved accuracy in torsional parameters .
Q. What methodological approaches resolve contradictions between theoretical predictions and experimental observations in this compound's reactivity?
- Answer : Multi-technique validation combines kinetic studies (variable-temperature NMR), molecular dynamics (MD) simulations, and controlled-environment experiments. For example, unexpected hydrolysis products under humid conditions require revised transition-state models incorporating explicit solvent interactions .
Q. How can factorial design optimize the synthesis and purification processes of this compound?
- Answer : A 2³ factorial design evaluates temperature (110–130°C), POCl₃ equivalents (3–5 eq.), and reaction time (1–3 h). Response Surface Methodology (RSM) reveals non-linear interactions; e.g., excess POCl₃ at 130°C reduces byproducts by 22% compared to linear models. Pareto charts prioritize factors affecting yield .
Q. What theoretical frameworks guide the investigation of structure-activity relationships in derivatives of this compound?
- Answer : Molecular orbital theory (HOMO-LUMO gaps) and Quantitative Structure-Activity Relationship (QSAR) models integrate Hammett σ values. Electron-withdrawing substituents (e.g., -NO₂) enhance oxadiazole planarity, improving π-π stacking with biological targets like kinase enzymes .
Q. How do separation technologies (e.g., membrane filtration) improve scalability in downstream processing?
- Answer : Nanofiltration membranes (MWCO 300–500 Da) achieve >90% recovery of the compound from reaction mixtures. Process simulation tools (Aspen Plus®) optimize solvent recycling and energy consumption, reducing waste by 40% in pilot-scale trials .
Methodological Notes
- Data Contradiction Analysis : Cross-validate unexpected results (e.g., anomalous NMR shifts) using high-resolution mass spectrometry (HRMS) and alternative synthetic routes .
- Theoretical Integration : Align experimental design with conceptual frameworks like frontier molecular orbital theory to rationalize reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
